molecular formula C15H19N5 B11671564 4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline

4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline

Cat. No.: B11671564
M. Wt: 269.34 g/mol
InChI Key: BORDQVWXWCXODE-MHWRWJLKSA-N
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Description

4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a hydrazone linkage to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE typically involves the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with N,N-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE is unique due to its specific hydrazone linkage and the presence of both pyrimidine and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H19N5/c1-11-9-12(2)18-15(17-11)19-16-10-13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,17,18,19)/b16-10+

InChI Key

BORDQVWXWCXODE-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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